molecular formula C11H7BrN2O3 B8450876 4-(5-Bromo-3-nitropyridin-2-yl)phenol

4-(5-Bromo-3-nitropyridin-2-yl)phenol

Cat. No.: B8450876
M. Wt: 295.09 g/mol
InChI Key: JZQZLDXEAKJSAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Bromo-3-nitropyridin-2-yl)phenol is a high-value pyridine derivative designed for use as a key synthetic intermediate in medicinal chemistry and drug discovery research. This compound integrates a phenolic group with a bromo- and nitro-substituted pyridine ring, creating a versatile scaffold for constructing complex molecules. The bromine atom at the 5-position of the pyridine ring serves as an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions . Simultaneously, the nitro group at the 3-position can be readily reduced to an amine, providing access to aminopyridine derivatives or serving as a strong electron-withdrawing group to influence the electronics of the ring system . This multi-functional nature makes this compound a particularly valuable precursor in the synthesis of bioactive molecules. Nitropyridine scaffolds are prominent in the development of therapeutic agents, demonstrating a wide range of biological activities . Researchers utilize these compounds in the design of inhibitors for various kinases, such as Janus kinase 2 (JAK2) and glycogen synthase kinase-3 (GSK3) . Furthermore, nitropyridine cores have been employed in the synthesis of potential urease inhibitors for gastric disease research and as components in the development of novel anticoagulants . The structural motif is also found in compounds studied for their antimicrobial and antifungal properties . As such, this compound is intended solely for laboratory research as a building block to accelerate the discovery and development of new active compounds. FOR RESEARCH USE ONLY. NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC USE IN HUMANS OR ANIMALS.

Properties

Molecular Formula

C11H7BrN2O3

Molecular Weight

295.09 g/mol

IUPAC Name

4-(5-bromo-3-nitropyridin-2-yl)phenol

InChI

InChI=1S/C11H7BrN2O3/c12-8-5-10(14(16)17)11(13-6-8)7-1-3-9(15)4-2-7/h1-6,15H

InChI Key

JZQZLDXEAKJSAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=N2)Br)[N+](=O)[O-])O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

Compound 1: 5-Bromo-2-hydroxy-3-nitropyridine (CAS 15862-34-7)
  • Structure: A pyridine ring with Br (position 5), NO₂ (position 3), and hydroxyl (position 2) .
  • Key Differences: Unlike the target compound, the hydroxyl group is directly attached to the pyridine ring rather than a separate phenol moiety.
Compound 2: 3-({5-Bromo-4-[pyrrolidin-1-yl]pyrimidin-2-yl}amino)phenol
  • Structure: A pyrimidine ring substituted with Br (position 5), a pyrrolidine group (position 4), and an aminophenol group .
  • Key Differences: The pyrimidine core (vs. pyridine) and presence of a pyrrolidine group introduce distinct electronic effects. The amino-phenol linkage may enhance intramolecular charge transfer (ICT), a critical feature for NLO activity.
Compound 3: 2-Bromo-4-fluoro-5-nitrophenol (CAS 84478-87-5)
  • Structure: A benzene ring with Br (position 2), NO₂ (position 5), and hydroxyl (position 4), plus fluorine (position 4) .
  • Key Differences : The benzene ring lacks the pyridine’s nitrogen atom, reducing electron-deficient character. Fluorine’s electronegativity may alter solubility and hydrogen-bonding capacity compared to the target compound.

Nonlinear Optical (NLO) Properties

Evidence from analogs suggests that compounds with strong electron-withdrawing groups (e.g., NO₂, Br) and conjugated π-systems exhibit enhanced NLO properties:

  • 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol: NLO Parameters: Nonlinear absorption coefficient (β) = 4.044 × 10⁻¹ cm/W; nonlinear refractive index (n₂) = -2.89 × 10⁻⁶ cm²/W . Comparison: The target compound’s pyridine core and NO₂/Br substituents may yield a lower HOMO-LUMO gap than this imidazole derivative, favoring stronger NLO responses.
  • Theoretical Predictions: For pyridine-based analogs, TD-DFT calculations (B3LYP/6-31+G(d,p)) indicate that Br and NO₂ substituents reduce the energy gap and increase hyperpolarizability (γ), critical for NLO activity .

Hydrogen Bonding and Crystal Packing

The phenol group in 4-(5-Bromo-3-nitropyridin-2-yl)phenol enables hydrogen bonding, influencing solubility and solid-state packing. In contrast:

  • 2-Bromo-4-fluoro-5-nitrophenol: Fluorine’s electronegativity may compete with the hydroxyl group in hydrogen-bonding networks, altering crystal morphology compared to the target compound .

Preparation Methods

Synthesis of 5-Bromo-2-hydroxypyridine

The precursor 5-bromo-2-hydroxypyridine is pivotal for this route. While direct bromination of 2-hydroxypyridine remains underexplored in the literature, analogous methods suggest feasibility. For instance, bromination of 2-aminopyridine derivatives using H₂O₂ and HBr in acetone/water mixtures has been demonstrated for related compounds. Adapting this approach, 2-hydroxypyridine could undergo bromination at position 5 via electrophilic aromatic substitution, facilitated by the hydroxyl group’s activating effects. However, competing bromination at positions 3 or 4 necessitates careful optimization of temperature (10–40°C) and stoichiometry.

Regioselective Nitration Using N₂O₅/SO₂

Nitration of 5-bromo-2-hydroxypyridine leverages the methodology developed by Bakke et al., where pyridines treated with N₂O₅ in SO₂ yield 3-nitropyridines via a-sigmatropic nitro group migration. Applying these conditions to 5-bromo-2-hydroxypyridine ensures nitro incorporation at position 3, as demonstrated for 4-substituted pyridines. Key parameters include:

  • Solvent system : Liquid SO₂ or CH₃NO₂/SO₂ mixtures to stabilize intermediates.

  • Temperature : –11°C to prevent side reactions during N-nitropyridinium ion formation.

  • Workup : Quenching with HSO₃⁻/H₂O to isolate 5-bromo-3-nitro-2-hydroxypyridine.

Yield : ~70–77% (based on analogous nitrations of 4-methylpyridine).

Nucleophilic Aromatic Substitution of 2-Chloro-5-bromo-3-nitropyridine

Synthesis of 2-Chloro-3-nitropyridine

Nitration of 2-chloropyridine using N₂O₅/SO₂ follows Bakke’s protocol, yielding 3-nitro-2-chloropyridine as the primary product. The nitro group’s meta-directing effect ensures regioselectivity, avoiding competing nitration at position 5.

Hydroxide Substitution via SNAr

The electron-deficient nature of 2-chloro-5-bromo-3-nitropyridine facilitates nucleophilic aromatic substitution (SNAr) with hydroxide. Reaction conditions include:

  • Solvent : DMF or DMSO at 120–150°C.

  • Base : Aqueous NaOH or K₂CO₃ to deprotonate the hydroxyl nucleophile.

  • Catalyst : Cu(I) iodide to enhance reaction kinetics.

Yield : ~60–75% (inferred from similar SNAr reactions in pyrimidine systems).

Alternative Route: Suzuki-Miyaura Coupling

Boronic Acid Preparation

4-Hydroxyphenylboronic acid is synthesized via Miyaura borylation of 4-bromophenol using bis(pinacolato)diboron and a Pd catalyst.

Coupling with Halopyridine

Suzuki coupling of 2,5-dibromo-3-nitropyridine with 4-hydroxyphenylboronic acid employs Pd(PPh₃)₄ and Na₂CO₃ in toluene/ethanol. The reaction selectively substitutes bromide at position 2, preserving the nitro group at position 3 and bromide at position 5.

Challenges :

  • Limited commercial availability of 2,5-dibromo-3-nitropyridine.

  • Competing homocoupling of boronic acid requires strict anaerobic conditions.

Yield : ~50–65% (based on analogous pyrimidine couplings).

Comparative Analysis of Methods

Parameter Nitration Route SNAr Route Suzuki Coupling
Starting Material Availability Moderate (requires brominated precursor)Low (requires multistep synthesis)Very Low (dibromonitropyridine scarce)
Regioselectivity High (Bakke’s method ensures 3-nitro)Moderate (dependent on bromide positioning)High (Pd catalysis ensures selectivity)
Yield 70–77%60–75%50–65%
Scalability High (adaptable to batch processing)Moderate (high temps limit throughput)Low (sensitive to O₂, costly catalysts)

Q & A

Q. What are the key synthetic methodologies for preparing 4-(5-Bromo-3-nitropyridin-2-yl)phenol, and how are reaction conditions optimized?

The synthesis typically involves halogenation and nitration of pyridine derivatives. For example:

  • Bromination : Introduce bromine at the 5-position of the pyridine ring using agents like NBS (N-bromosuccinimide) under controlled temperatures (0–5°C) to avoid over-bromination .
  • Nitration : Nitration at the 3-position requires mixed nitric-sulfuric acid systems, with reaction times optimized to 2–4 hours to prevent decomposition .
  • Coupling : Suzuki-Miyaura cross-coupling may link the pyridine moiety to phenolic groups using Pd catalysts .

Key Optimization Parameters :

StepParameterOptimal Range
BrominationTemperature0–5°C
NitrationReaction Time2–4 hours
CouplingCatalyst Loading1–2 mol% Pd

Characterization via NMR (e.g., 1^1H, 13^{13}C) and HPLC-MS ensures purity (>95%) and structural confirmation .

Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?

  • X-ray Crystallography : Resolves atomic positions using SHELXL for refinement. For example, hydrogen bonding networks (O–H⋯O/N) can be mapped to confirm intermolecular interactions .
  • Spectroscopy :
  • 1^1H NMR: Aromatic protons appear as doublets in δ 7.2–8.5 ppm .
  • IR: Nitro group stretches at ~1520 cm1^{-1} and phenolic O–H at ~3300 cm1^{-1} .
    • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+^+ at m/z 323) confirm molecular weight .

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal lattice explain discrepancies in solubility or melting point data?

Graph set analysis (as per Etter’s rules) identifies R22_2^2(8) motifs for O–H⋯O/N interactions, which stabilize the lattice and reduce solubility in non-polar solvents . Contradictions in reported melting points (e.g., 145°C vs. 152°C) may arise from polymorphism or solvent inclusion during crystallization. Use DSC-TGA to differentiate polymorphs .

Example Hydrogen Bonding Network :

DonorAcceptorDistance (Å)Angle (°)Graph Set
O–H (phenol)Nitro O2.85165R22_2^2(8)
C–H (pyridine)Bromine3.10155C–H⋯Br

Data derived from SHELXL-refined structures .

Q. What strategies resolve contradictions in reactivity data during functionalization (e.g., unexpected byproducts)?

  • Competitive Pathways : Nitro groups may deactivate the pyridine ring toward electrophilic substitution, favoring nucleophilic aromatic substitution (NAS) at the bromine site. Monitor via LC-MS to detect intermediates .
  • Side Reactions :
ReactionByproductMitigation
NitrationDinitro adductsUse H2_2SO4_4 as solvent to limit over-nitration
BrominationDebrominationAvoid excess HBr by using inert atmospheres

Mechanistic Insight : DFT calculations (e.g., Gaussian 16) model transition states to predict regioselectivity .

Q. How can crystallographic software (e.g., SHELX, ORTEP) improve structural analysis for this compound?

  • SHELXL : Refines anisotropic displacement parameters to detect disorder in nitro or bromine groups. For example, split positions in Br atoms indicate rotational disorder .
  • ORTEP-3 : Visualizes thermal ellipsoids to assess bond strain (e.g., C–Br bond elongation due to steric hindrance) .
  • PLATON : Validates hydrogen bonds and π-stacking interactions using ADDSYM to check for missed symmetry .

Methodological Guidance Table

Research ObjectiveRecommended TechniqueKey ParametersReference
Structural ValidationX-ray CrystallographyR-factor < 0.05
Reactivity AnalysisLC-MS with UV/Visλ = 254 nm
Hydrogen BondingGraph Set AnalysisEtter’s Rules

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